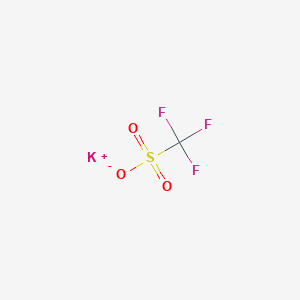

potassium;trifluoromethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.K/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGXXYFYZWQGEL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3KO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Potassium Trifluoromethanesulfonate

Introduction

Potassium trifluoromethanesulfonate (B1224126), commonly known as potassium triflate (KOTf), is the potassium salt of trifluoromethanesulfonic acid.[1] It is a white, crystalline, and often hygroscopic solid that has garnered significant attention across various scientific disciplines.[1][2] This compound is recognized for its high thermal stability, excellent solubility in polar solvents, and the unique properties imparted by its trifluoromethyl group.[3] As a versatile reagent, it serves critical functions in organic synthesis, materials science, and electrochemistry.[3][4] This guide provides a comprehensive overview of potassium trifluoromethanesulfonate, detailing its properties, synthesis protocols, diverse applications, and essential safety information for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Potassium trifluoromethanesulfonate is an organofluorine compound valued for its stability and utility as a non-coordinating anion.[5] Its physical and chemical characteristics are summarized below.

| Property | Data | References |

| IUPAC Name | potassium;trifluoromethanesulfonate | [1][6] |

| Synonyms | Potassium triflate, Trifluoromethanesulfonic acid potassium salt | [1][3][7] |

| CAS Number | 2926-27-4 | [3][5][8] |

| Molecular Formula | CF₃KO₃S | [1][3][5] |

| Molecular Weight | 188.16 g/mol | [1][3] |

| Appearance | White to almost white powder or crystals | [1][3][7] |

| Melting Point | 230 - 235 °C (446 - 455 °F) | [1][3][5] |

| Solubility | Soluble in water | [1][2] |

| Key Characteristic | Hygroscopic | [1][2] |

| Purity | ≥ 98% | [3] |

Synthesis and Manufacturing

The preparation of potassium trifluoromethanesulfonate can be achieved through several synthetic routes. The most common laboratory-scale method involves a simple acid-base neutralization, while other methods are employed for industrial production.

Experimental Protocol 2.1: Synthesis via Neutralization

This method is the most direct and is based on the neutralization of trifluoromethanesulfonic acid.

-

Principle: An acid-base reaction between trifluoromethanesulfonic acid and a potassium base (e.g., potassium carbonate) yields the potassium salt and byproducts.

-

Methodology:

-

A warm aqueous solution of trifluoromethanesulfonic acid is prepared in a suitable reaction vessel.[1][2]

-

Potassium carbonate is slowly added to the acidic solution while stirring. The addition should be controlled to manage the effervescence (CO₂ evolution).

-

The reaction proceeds until the solution is neutralized, which can be confirmed using a pH indicator.

-

The resulting solution is then concentrated to crystallize the potassium trifluoromethanesulfonate salt.

-

The solid product is collected by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum.

-

Experimental Protocol 2.2: Synthesis from Potassium Sulfite (B76179)

This industrial method involves the reaction of potassium sulfite with a trifluoromethanesulfonyl source.[9]

-

Reagents & Equipment:

-

Potassium sulfite (125 g)

-

Deionized water (290 g)

-

Trifluoromethanesulfonic fluoride (B91410) (30.7 g)

-

Potassium carbonate (for neutralization)

-

Methanol (B129727) (for extraction)

-

Metal pressure-proof reactor

-

-

Methodology:

-

Prepare an aqueous solution by dissolving 125 g of potassium sulfite in 290 g of water.[9]

-

Charge the pressure-proof reactor with the aqueous solution.[9]

-

Evacuate the reactor to a reduced pressure.[9]

-

Introduce 30.7 g of trifluoromethanesulfonic fluoride into the reactor.[9]

-

Stir the mixture for 12 hours, allowing the temperature to rise from 0°C to room temperature.[9]

-

Neutralize the resulting reaction liquid with potassium carbonate.[9]

-

Remove the water from the mixture, typically via evaporation.[9]

-

Add methanol to the remaining solid to extract the potassium trifluoromethanesulfonate.[9]

-

Concentrate the methanol solution to dryness to obtain the final product. A yield of 94% has been reported for this method.[9]

-

Key Applications

Potassium trifluoromethanesulfonate's unique properties make it a valuable compound in several fields of research and development.[3]

Organic Synthesis

In organic chemistry, KOTf is a powerful and versatile reagent.[3]

-

Fluorinating Agent Synthesis: It is used to prepare other fluorinating agents, such as N-fluoro-2,4,6-trimethylpyridinium triflate, by reacting with 2,4,6-trimethyl-pyridine.[2][6]

-

Catalysis: It can act as a mild Lewis acid to facilitate a variety of organic transformations.[4]

-

Nucleophilic Substitution: Its ability to act as a strong electrophile facilitates nucleophilic substitutions, which is particularly important in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries.[3]

-

Complex Molecule Synthesis: It is a key reagent in the synthesis of complex molecules, including guanine-quadruplex hybrid materials and various imidazolium (B1220033) salts.[2][6][10]

Electrochemistry and Energy Storage

The compound is widely used in electrochemical applications, especially in energy storage.

-

Electrolytes: It serves as an electrolyte or a supporting electrolyte in lithium-ion batteries.[1][3] Its presence can improve ionic conductivity and overall battery performance.[3]

-

Electrochemical Studies: It is employed as a supporting electrolyte in studies investigating the electrochemical behavior of materials like glassy carbon in super-acid media and for providing evidence of gold anions in ethylenediamine.[2][4][10]

Materials Science

KOTf plays a significant role in the development of advanced materials.

-

Fluorinated Polymers: It is used in the production of fluorinated polymers, which are valued for their high thermal stability and chemical resistance.[3]

-

Polymer Electrolytes: It is integral to creating high-performance polymer electrolytes for batteries and other devices.[4]

-

Surface Modification: The compound's properties allow for the modification of material surface characteristics, leading to improved durability and performance in coatings and advanced materials.[3]

Analytical Chemistry

In analytical settings, potassium trifluoromethanesulfonate is used for precise measurements.

-

NMR Spectroscopy: It can be employed as a reference standard in NMR spectroscopy.[3]

-

Detection: It has been shown to be an excellent hydrogen bond acceptor, a key factor for its use in applications like water vapor detection.[4][5]

Safety and Handling

Potassium trifluoromethanesulfonate is considered a hazardous chemical and requires careful handling to minimize risk.[8] The primary hazards are skin and eye irritation or burns.[7]

GHS Hazard Information

| Category | Information | References |

| Pictogram | GHS07: Exclamation Mark | [1][11] |

| Signal Word | Warning | [1][11] |

| Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory system) | |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [11] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [11] |

Handling and Storage Recommendations

-

Engineering Controls: Work in a well-ventilated area, preferably using a local exhaust ventilation system or fume hood.[7] Facilities should be equipped with an eyewash station and a safety shower.[7]

-

Personal Protective Equipment (PPE):

-

Eyes/Face: Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[7]

-

Skin: Wear suitable protective gloves and clothing to prevent skin exposure.[7][8]

-

Respiratory: If dust is generated, follow OSHA respirator regulations and use an appropriate dust mask (e.g., N95).[7]

-

-

Safe Handling Practices: Avoid generating and accumulating dust.[7] Avoid contact with eyes, skin, and clothing.[7] Do not ingest or inhale.[7] Wash hands and any exposed skin thoroughly after handling.[8]

-

Storage: Store in a cool, dry, and well-ventilated place.[7][8] Keep the container tightly closed when not in use to protect from moisture, as the material is hygroscopic.[7]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7][12]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[7][12]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.[8][12]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water but do NOT induce vomiting. Seek immediate medical attention.[7][12]

Conclusion

Potassium trifluoromethanesulfonate is a cornerstone chemical with significant utility in both academic research and industrial applications. Its robust thermal and chemical properties, combined with the reactivity of the triflate group, make it an invaluable tool in the synthesis of advanced materials, pharmaceuticals, and specialty chemicals. Its role as a high-performance electrolyte continues to be critical in the advancement of energy storage technologies. Adherence to strict safety protocols is mandatory when handling this compound to ensure the well-being of laboratory and manufacturing personnel. As research progresses, the applications for potassium trifluoromethanesulfonate are expected to expand further, solidifying its importance in modern chemistry and materials science.

References

- 1. Potassium trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 2. Potassium trifluoromethanesulfonate | 2926-27-4 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Potassium Trifluoromethanesulfonate | 2926-27-4 | FP60917 [biosynth.com]

- 6. Potassium trifluoromethanesulfonate, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. potassium trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 10. Potassium trifluoromethanesulfonate, 98% 2926-27-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 11. Potassium Trifluoromethanesulfonate | CF3KO3S | CID 23664779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Potassium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium trifluoromethanesulfonate (B1224126), commonly known as potassium triflate (KOTf), is a non-hygroscopic, crystalline solid with the chemical formula CF₃SO₃K. It is the potassium salt of the superacid trifluoromethanesulfonic acid. This compound has garnered significant interest in various fields of chemistry and materials science due to its high thermal stability, good solubility in polar solvents, and the non-coordinating nature of the triflate anion. These properties make it a versatile reagent and electrolyte in organic synthesis, electrochemistry, and materials science. This guide provides a comprehensive overview of the chemical and physical properties of potassium trifluoromethanesulfonate, detailed experimental protocols for its synthesis and characterization, and insights into its key applications.

Chemical and Physical Properties

Potassium trifluoromethanesulfonate is a white, crystalline powder.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1] Key physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | CF₃KO₃S | [3][4] |

| Molecular Weight | 188.17 g/mol | [3][4] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Odor | Odorless | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 230 - 238.5 °C | [4][5] |

| Boiling Point | Not applicable (decomposes) | |

| Density | Data not available | |

| Vapor Pressure | Data not available | [6] |

| Solubility in Water | Soluble | [1] |

| Thermal Decomposition | Decomposes at approximately 480 °C | [7] |

Solubility Profile

Potassium trifluoromethanesulfonate is soluble in water and a variety of polar organic solvents.[1][8]

| Solvent | Solubility | Source(s) |

| Water | Soluble | [1] |

| Acetone | Miscible | [8] |

| Ethyl Acetate | Miscible | [8] |

| Propylene Carbonate | Immiscible | [8] |

| Dimethyl Carbonate | Immiscible | [8] |

| Diethyl Carbonate | Immiscible | [8] |

| Ethanol (B145695) | Immiscible | [8] |

Experimental Protocols

Synthesis of Potassium Trifluoromethanesulfonate

A common laboratory-scale synthesis of potassium trifluoromethanesulfonate involves the neutralization of trifluoromethanesulfonic acid with a potassium base.[1]

Materials:

-

Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethanol (for washing)

-

Beaker

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Büchner funnel and filter paper

-

Vacuum flask

-

Oven

Procedure:

-

In a well-ventilated fume hood, carefully add a calculated amount of trifluoromethanesulfonic acid to a beaker containing deionized water, while stirring. The reaction is exothermic, so the acid should be added slowly to control the temperature.

-

Slowly add potassium carbonate to the acidic solution in small portions. Carbon dioxide gas will evolve, causing effervescence. Continue adding potassium carbonate until the effervescence ceases and the pH of the solution is neutral (pH ~7).

-

Monitor the pH of the solution using a pH meter or pH indicator strips to ensure complete neutralization.

-

Once the reaction is complete, concentrate the solution by heating it gently to evaporate some of the water.

-

Allow the concentrated solution to cool to room temperature, and then cool it further in an ice bath to promote crystallization of the potassium trifluoromethanesulfonate.

-

Collect the white crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified crystals in an oven at a moderate temperature (e.g., 80-100 °C) to a constant weight.

-

Store the final product in a desiccator to protect it from moisture due to its hygroscopic nature.

Determination of Melting Point

The melting point of potassium trifluoromethanesulfonate can be determined using a standard capillary melting point apparatus.

Materials:

-

Potassium trifluoromethanesulfonate sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the potassium trifluoromethanesulfonate sample is a fine, dry powder. If necessary, grind the crystals gently in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly at the bottom.

-

Place the capillary tube in the sample holder of the melting point apparatus.

-

Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point (literature values range from 230-238.5 °C).[4][5]

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (the completion of melting). This range is the melting point of the sample.

Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of potassium trifluoromethanesulfonate in water at a specific temperature.

Materials:

-

Potassium trifluoromethanesulfonate

-

Deionized water

-

A constant temperature water bath

-

Airtight container (e.g., a screw-cap vial)

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Pipettes

-

Evaporating dish

Procedure:

-

Set the constant temperature water bath to the desired temperature (e.g., 25 °C).

-

Add a known volume of deionized water (e.g., 10 mL) to the airtight container.

-

Place the container in the water bath and allow it to equilibrate to the set temperature.

-

Add a pre-weighed amount of potassium trifluoromethanesulfonate to the water in small increments, stirring continuously, until no more salt dissolves and a small amount of undissolved solid remains at the bottom. This indicates a saturated solution.

-

Seal the container and allow it to stir in the constant temperature water bath for an extended period (e.g., several hours) to ensure equilibrium is reached.

-

After equilibration, stop stirring and allow the undissolved solid to settle.

-

Carefully pipette a known volume of the clear supernatant (the saturated solution) into a pre-weighed evaporating dish.

-

Weigh the evaporating dish with the solution to determine the mass of the solution.

-

Gently heat the evaporating dish to evaporate the water completely, leaving behind the dissolved potassium trifluoromethanesulfonate.

-

Cool the evaporating dish in a desiccator and weigh it again.

-

The mass of the dissolved salt can be calculated by subtracting the initial mass of the evaporating dish from the final mass.

-

The solubility can then be expressed as grams of salt per 100 grams of water.

Applications in Organic Synthesis and Electrochemistry

Suzuki-Miyaura Coupling

Potassium trifluoromethanesulfonate is not a direct participant in the Suzuki-Miyaura coupling reaction. However, aryl triflates, which can be synthesized from phenols, are excellent electrophilic partners in this palladium-catalyzed cross-coupling reaction. The triflate group is a very good leaving group, facilitating the oxidative addition step in the catalytic cycle.

The generalized mechanism for the Suzuki-Miyaura coupling of an aryl triflate with an organoboron compound is as follows:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-oxygen bond of the aryl triflate to form a palladium(II) complex.

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, displacing the triflate group.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.

Potassium-Ion Battery Electrolyte

Potassium trifluoromethanesulfonate is used as an electrolyte salt in potassium-ion batteries (KIBs).[9] Its good thermal stability and reasonable ionic conductivity in various organic solvents make it a suitable candidate for this application.

Experimental Workflow for Testing KOTf as a Battery Electrolyte:

-

Electrolyte Preparation: Dissolve a specific concentration of potassium trifluoromethanesulfonate (e.g., 1.0 M) in a suitable solvent or solvent mixture (e.g., diglyme, tetraglyme) under an inert atmosphere (e.g., in an argon-filled glovebox).[10]

-

Electrode Preparation: Prepare the anode (e.g., graphite) and cathode materials by casting a slurry containing the active material, a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) onto a current collector (e.g., copper foil for the anode, aluminum foil for the cathode).

-

Cell Assembly: Assemble a coin cell (e.g., CR2032) inside the glovebox in the following order: anode, separator soaked in the KOTf-based electrolyte, and cathode.

-

Electrochemical Testing:

-

Perform cyclic voltammetry (CV) to determine the electrochemical stability window of the electrolyte and to study the potassium insertion/extraction processes.

-

Conduct galvanostatic cycling (charge-discharge tests) at various current densities to evaluate the battery's capacity, coulombic efficiency, and cycling stability.

-

Use electrochemical impedance spectroscopy (EIS) to investigate the interfacial properties and ionic conductivity within the cell.

-

Safety and Handling

Potassium trifluoromethanesulfonate is classified as a hazardous substance. It can cause skin and serious eye irritation.[3] It is also hygroscopic and should be stored in a cool, dry place away from moisture and strong oxidizing agents.[1] When handling, appropriate personal protective equipment, including gloves and safety glasses, should be worn. In case of fire, it may produce hazardous decomposition products such as carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen fluoride.

Conclusion

Potassium trifluoromethanesulfonate is a valuable compound with a unique set of properties that make it highly useful in both academic research and industrial applications. Its thermal stability, solubility in polar solvents, and the non-coordinating nature of the triflate anion are key to its utility in organic synthesis and as an electrolyte in emerging battery technologies. This guide provides essential information for researchers and professionals working with this versatile chemical, from its fundamental properties to practical experimental procedures. As research in areas such as energy storage and catalysis continues to advance, the importance and applications of potassium trifluoromethanesulfonate are likely to expand further.

References

- 1. Potassium trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Potassium Trifluoromethanesulfonate | CF3KO3S | CID 23664779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Potassium Trifluoromethanesulfonate | 2926-27-4 | FP60917 [biosynth.com]

- 5. 2926-27-4 CAS MSDS (Potassium trifluoromethanesulfonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. physics.nyu.edu [physics.nyu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Potassium(I) Trifluoromethanesulfonate [solvionic.com]

- 9. mai.group.whut.edu.cn [mai.group.whut.edu.cn]

- 10. KCF3SO3 Electrolyte for Potassium ion batteries - Labxsci [labxsci.com]

An In-depth Technical Guide on the Structure and Bonding of Potassium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium trifluoromethanesulfonate (B1224126), often abbreviated as KOTf or potassium triflate, is a non-hygroscopic, white crystalline salt with the chemical formula CF₃SO₃K.[1][2] It is the potassium salt of the superacid trifluoromethanesulfonic acid. This compound has garnered significant interest within the scientific community, particularly in the fields of organic synthesis, materials science, and drug development, owing to its remarkable thermal stability and the non-coordinating nature of the triflate anion. This technical guide provides a comprehensive overview of the structure and bonding of potassium trifluoromethanesulfonate, supported by crystallographic data, spectroscopic analysis, and detailed experimental protocols.

Crystal Structure and Bonding

Potassium trifluoromethanesulfonate exhibits a complex crystal structure characterized by ionic bonding between the potassium cations (K⁺) and the trifluoromethanesulfonate anions (CF₃SO₃⁻), and covalent bonding within the anion itself.

Crystal System and Space Group

Single-crystal X-ray diffraction studies have revealed that potassium trifluoromethanesulfonate is dimorphic, existing in two different crystalline forms depending on the temperature.[2] Both the low-temperature and room-temperature modifications crystallize in the monoclinic crystal system with the space group P2(1) .[2]

The crystal structure is described as consisting of three distinct potassium-oxygen coordination polyhedra, which are interconnected by the sulfur atoms of the trifluoromethanesulfonate groups. This arrangement results in the formation of a channel-like structure.[2]

Lattice Parameters

The unit cell dimensions for both polymorphs have been determined and are summarized in the table below.

| Parameter | Low-Temperature Modification (-120 °C) | Room-Temperature Modification |

| a | 10.300(3) Å | 10.679(5) Å |

| b | 6.052(1) Å | 5.963(2) Å |

| c | 14.710(4) Å | 14.624(5) Å |

| β | 111.83(2)° | 111.57(3)° |

| Z | 6 | 6 |

Table 1: Lattice parameters of the two crystalline modifications of potassium trifluoromethanesulfonate.[2]

Ionic Bonding: The Potassium Cation Coordination

The primary interaction holding the crystal lattice together is the electrostatic attraction between the positively charged potassium ions (K⁺) and the negatively charged trifluoromethanesulfonate anions (CF₃SO₃⁻). The potassium cations are coordinated by the oxygen atoms of the sulfonate group. The crystal structure reveals three different coordination environments for the potassium ions, leading to the formation of distinct K-O polyhedra.[2]

Covalent Bonding: The Trifluoromethanesulfonate Anion

Within the trifluoromethanesulfonate anion, the atoms are held together by strong covalent bonds. The central sulfur atom is bonded to three oxygen atoms and one trifluoromethyl group. The negative charge is delocalized over the three oxygen atoms and the sulfur atom, contributing to the stability of the anion.

Quantitative data on specific bond lengths and angles within the trifluoromethanesulfonate anion and the K-O coordination spheres are detailed in the crystallographic information file (CIF) available from the Crystallography Open Database (COD) under the identifier 1513847.

Experimental Protocols

Synthesis of Potassium Trifluoromethanesulfonate

A common method for the synthesis of potassium trifluoromethanesulfonate involves the neutralization of a warm aqueous solution of trifluoromethanesulfonic acid with potassium carbonate.[2]

Protocol:

-

Dissolve trifluoromethanesulfonic acid in warm deionized water.

-

Slowly add potassium carbonate to the solution with stirring until the effervescence ceases, indicating the completion of the neutralization reaction.

-

The resulting solution is then concentrated to induce crystallization.

-

The precipitated white crystals of potassium trifluoromethanesulfonate are collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Single-Crystal X-ray Diffraction (SC-XRD)

To determine the precise three-dimensional arrangement of atoms, single-crystal X-ray diffraction is the definitive technique.

Methodology:

-

Crystal Growth: Single crystals of potassium trifluoromethanesulfonate suitable for X-ray diffraction can be grown by slow evaporation of a saturated aqueous solution.

-

Data Collection: A selected single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffraction data are collected at a controlled temperature (e.g., room temperature or a low temperature for the respective modification).

-

Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F².

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the bonding and functional groups present in potassium trifluoromethanesulfonate.

2.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol (Attenuated Total Reflectance - ATR):

-

Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent.

-

Accessory: A Diamond ATR accessory.

-

Sample Preparation: A small amount of the crystalline powder is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

2.3.2. Raman Spectroscopy

Protocol:

-

Instrument: A Bruker MultiRAM Stand Alone FT-Raman Spectrometer or a confocal Raman microscope.

-

Laser Source: A near-infrared laser, such as a Nd:YAG laser operating at 1064 nm, is often used to minimize fluorescence.

-

Sample Preparation: The crystalline powder is placed on a microscope slide or in a sample holder.

-

Data Acquisition: The Raman spectrum is collected in a backscattering geometry. The spectral resolution is typically set to 2-4 cm⁻¹. The laser power and acquisition time are adjusted to obtain a good signal-to-noise ratio without causing sample degradation.

Visualizations

The following diagrams illustrate the key bonding relationships in potassium trifluoromethanesulfonate.

References

An In-depth Technical Guide to the Synthesis of Potassium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain potassium trifluoromethanesulfonate (B1224126) (KOTf), a versatile and crucial reagent in modern organic and inorganic chemistry. This document details experimental protocols, quantitative data, and workflows to assist researchers in the efficient and safe production of this important compound.

Introduction

Potassium trifluoromethanesulfonate, also known as potassium triflate, is the potassium salt of trifluoromethanesulfonic acid. It is a white, crystalline solid that is highly soluble in polar solvents.[1] Its remarkable stability and the non-coordinating nature of the triflate anion make it an invaluable tool in a wide range of chemical transformations. In the realm of drug development, the triflate group is often employed as a leaving group in nucleophilic substitution reactions for the synthesis of complex pharmaceutical intermediates. Furthermore, KOTf finds applications as a supporting electrolyte in electrochemical studies and as a component in the preparation of ionic liquids and advanced materials.[2][3]

Synthetic Methodologies

There are three principal methods for the synthesis of potassium trifluoromethanesulfonate, each with its own set of advantages and considerations regarding starting materials, reaction conditions, and scalability.

Method 1: Neutralization of Trifluoromethanesulfonic Acid

The most direct and common laboratory-scale synthesis involves the neutralization of trifluoromethanesulfonic acid (TfOH) with a suitable potassium base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH). This acid-base reaction is typically straightforward, high-yielding, and affords a high-purity product after simple workup.[2]

Materials:

-

Trifluoromethanesulfonic acid (TfOH)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Deionized water

Procedure:

-

In a fume hood, cautiously add trifluoromethanesulfonic acid to a warm aqueous solution of potassium carbonate with stirring. The addition should be performed slowly to control the effervescence from the release of carbon dioxide.

-

Continue stirring the solution at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Remove the water in vacuo using a rotary evaporator to obtain the crude potassium trifluoromethanesulfonate as a white solid.

-

For further purification, recrystallize the crude product from a minimal amount of hot methanol.

-

Cool the methanolic solution in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to a constant weight.

Method 2: From Trifluoromethanesulfonyl Fluoride (B91410)

An alternative industrial-scale synthesis utilizes the reaction of trifluoromethanesulfonyl fluoride (TfF) with a potassium salt. This method avoids the direct handling of the highly corrosive trifluoromethanesulfonic acid.

Materials:

-

Potassium sulfite (B76179) (K₂SO₃)

-

Trifluoromethanesulfonyl fluoride (CF₃SO₂F)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Methanol

Experimental Protocol:

-

Prepare an aqueous solution by dissolving 125 g of potassium sulfite in 290 g of water.[4]

-

Charge a metal pressure-proof reactor with this aqueous solution and reduce the internal pressure.[4]

-

Introduce 30.7 g of trifluoromethanesulfonyl fluoride into the reactor.[4]

-

Stir the reaction mixture at a temperature ranging from 0 °C to room temperature for 12 hours.[4]

-

Neutralize the resulting reaction liquid with potassium carbonate.[4]

-

Remove the water by distillation or evaporation.[4]

-

Extract the target product from the remaining solid with methanol.[4]

-

Concentrate the methanol solution to dryness to obtain potassium trifluoromethanesulfonate.[4]

Materials:

-

Potassium hydroxide (KOH)

-

Calcium hydroxide (Ca(OH)₂)

-

Trifluoromethanesulfonyl fluoride (CF₃SO₂F)

-

High purity water

Experimental Protocol:

-

To a 304 stainless steel reaction vessel, add 793 g of a 49.4% aqueous solution of potassium hydroxide, 434 g of calcium hydroxide, and 774 g of high purity water.[1]

-

Raise the temperature to 70 °C and stir the mixture for 2 hours.[1]

-

Introduce trifluoromethanesulfonyl fluoride gas, maintaining the reaction pressure between 0.2 MPa and 1.0 MPa.[1]

-

After adding 980 g of trifluoromethanesulfonyl fluoride over 3 hours, continue the reaction for an additional 2 hours.[1]

-

Cool the reaction mixture to 25 °C and filter to obtain an aqueous solution of potassium trifluoromethanesulfonate.[1]

Method 3: Multi-step Synthesis via Ester Intermediate

A more complex, multi-step synthesis involves the initial formation of a trifluoromethanesulfonate ester from a sulfonyl fluoride, followed by hydrolysis with a potassium base.

Experimental Protocol:

-

In a reactor, add anhydrous calcium chloride and an alcohol (e.g., methanol or ethanol) and evacuate the vessel.

-

Control the temperature between -40 °C and 25 °C and introduce an excess of a sulfonyl fluoride compound (e.g., trifluoromethyl sulfonyl fluoride).

-

Stir the reaction at a temperature between -40 °C and 70 °C and a pressure of 0.05-0.15 MPa for 2-3 hours.

-

After the reaction, remove the unreacted sulfonyl fluoride and distill the mixture to obtain the ester compound.

-

Add potassium hydroxide to the ester compound and stir for 2-5 hours at 20-70 °C under a pressure of 0.05-0.15 MPa.

-

Filter the resulting mixture and dry the solid to obtain potassium trifluoromethanesulfonate.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of potassium trifluoromethanesulfonate.

Table 1: Comparison of Synthetic Methods

| Method | Starting Materials | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| Neutralization | Trifluoromethanesulfonic acid, Potassium Carbonate/Hydroxide | >95% | ≥98% | Simple, high purity, suitable for lab scale | Requires handling of highly corrosive acid |

| From TfF & K₂SO₃ | Trifluoromethanesulfonyl fluoride, Potassium Sulfite | 94%[4] | High | Avoids corrosive acid, scalable | Requires pressure reactor |

| From TfF & KOH/Ca(OH)₂ | Trifluoromethanesulfonyl fluoride, Potassium Hydroxide, Calcium Hydroxide | High | High | Scalable industrial process | Multi-component system |

| Via Ester Intermediate | Sulfonyl fluoride, Alcohol, Potassium Hydroxide | Good | High | Avoids direct use of triflic acid | Multi-step, more complex |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | CF₃KO₃S |

| Molecular Weight | 188.17 g/mol [6] |

| Appearance | White crystalline powder[3] |

| Melting Point | 235 °C[3] |

| ¹³C NMR | A quartet centered around 120 ppm is expected for the CF₃ carbon due to coupling with fluorine. |

| ¹⁹F NMR | A singlet around -79 ppm is characteristic for the triflate anion.[7] |

| IR Spectrum (KBr, cm⁻¹) | Characteristic strong absorptions for S=O stretching (around 1250-1280 cm⁻¹), C-F stretching (around 1150-1220 cm⁻¹), and S-O stretching (around 1030 cm⁻¹).[6] |

Mandatory Visualizations

The following diagrams illustrate the workflows for the primary synthetic methods.

Caption: Workflow for the synthesis of KOTf via neutralization.

References

- 1. Potassium trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 2. Potassium trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. potassium trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 5. CN111116429A - Method for synthesizing alkali metal trifluoromethanesulfonate - Google Patents [patents.google.com]

- 6. Potassium Trifluoromethanesulfonate | CF3KO3S | CID 23664779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Solubility of Potassium Trifluoromethanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium trifluoromethanesulfonate (B1224126) (KOTf), a versatile salt utilized in organic synthesis and materials science.[1] Due to its unique properties, including high thermal stability and a non-coordinating anion, understanding its solubility in various organic solvents is crucial for its effective application in research and development.

Core Data Presentation: Solubility Profile

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility | Notes |

| Alcohols | ||||

| Methanol | 32.04 | 0.792 | Soluble (qualitative) | [2] |

| Ethanol | 46.07 | 0.789 | Immiscible | [3] |

| Nitriles | ||||

| Acetonitrile | 41.05 | 0.786 | Soluble (qualitative) | [4] |

| Ketones | ||||

| Acetone | 58.08 | 0.791 | Miscible | [3] |

| Esters | ||||

| Ethyl acetate | 88.11 | 0.902 | Miscible | [3] |

| Amides | ||||

| Dimethylformamide (DMF) | 73.09 | 0.944 | Soluble (qualitative) | |

| Sulfoxides | ||||

| Dimethyl sulfoxide (B87167) (DMSO) | 78.13 | 1.100 | Soluble (qualitative) | |

| Carbonates | ||||

| Propylene carbonate | 102.09 | 1.205 | Immiscible | [3] |

| Dimethyl carbonate | 90.08 | 1.070 | Immiscible | [3] |

| Diethyl carbonate | 118.13 | 0.975 | Immiscible | [3] |

| Aqueous | ||||

| Water | 18.02 | 0.998 | Soluble | [5][6][7][8][9][10] |

| Calculated Value 1 | N/A | N/A | 13.6 mg/mL (0.0721 mol/L) | [11] |

| Calculated Value 2 | N/A | N/A | 10.3 mg/mL (0.0549 mol/L) | [11] |

Note: The solvent for the calculated solubility values was not specified in the source material, but it is likely to be water.[11] The terms "miscible" and "soluble" are used as reported in the source documents; "miscible" typically refers to liquids that mix in all proportions, while "soluble" indicates that a significant amount of the solid dissolves.

Experimental Protocols: Determining Solubility

The following are detailed methodologies for determining the solubility of potassium trifluoromethanesulfonate in organic solvents. These protocols are based on established laboratory practices.

Protocol 1: Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution and determining the concentration of the solute by weighing the residue after solvent evaporation.

Materials:

-

Potassium trifluoromethanesulfonate (anhydrous)

-

Organic solvent of interest (anhydrous)

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)

-

Pre-weighed vials for evaporation

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation:

-

Add an excess amount of potassium trifluoromethanesulfonate to a scintillation vial containing a known volume or mass of the organic solvent. An excess is necessary to ensure a saturated solution is formed.

-

Add a magnetic stir bar to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be done by gentle heating in a drying oven (ensure the temperature is below the decomposition point of the salt) or under reduced pressure in a vacuum desiccator.

-

Once the solvent is completely removed, cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry potassium trifluoromethanesulfonate residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved potassium trifluoromethanesulfonate by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved salt from the total mass of the saturated solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mol/kg of solvent.

-

Protocol 2: Spectroscopic Method for Solubility Determination (UV-Vis or other appropriate method)

This method is suitable if the solute has a chromophore or can be derivatized to be detected by spectroscopy. For potassium trifluoromethanesulfonate, which does not have a strong UV-Vis absorbance, this method would require a suitable derivatization or an indirect measurement method. The following is a general outline.

Materials:

-

Potassium trifluoromethanesulfonate

-

Organic solvent of interest

-

Spectrometer (e.g., UV-Vis spectrophotometer)

-

Cuvettes compatible with the solvent

-

Volumetric flasks and pipettes

-

Reagents for derivatization (if necessary)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of known concentrations of potassium trifluoromethanesulfonate in the solvent of interest.

-

If derivatization is required, treat each standard with the derivatizing agent according to a standardized procedure.

-

-

Generation of Calibration Curve:

-

Measure the absorbance (or other spectroscopic signal) of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of potassium trifluoromethanesulfonate in the organic solvent as described in Protocol 1 (steps 1 and 2).

-

-

Sample Analysis:

-

After equilibration, filter an aliquot of the supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

If necessary, derivatize the diluted sample in the same manner as the standard solutions.

-

Measure the absorbance of the diluted and derivatized sample.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of potassium trifluoromethanesulfonate using the gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. usbio.net [usbio.net]

- 3. Potassium(I) Trifluoromethanesulfonate [solvionic.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Potassium trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 7. Potassium trifluoromethanesulfonate, 98% | Fisher Scientific [fishersci.ca]

- 8. Potassium trifluoromethanesulfonate, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 9. Potassium trifluoromethanesulfonate, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 10. Potassium trifluoromethanesulfonate | 2926-27-4 [chemicalbook.com]

- 11. 2926-27-4 | Potassium trifluoromethanesulfonate | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Thermal Stability of Potassium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium trifluoromethanesulfonate (B1224126), commonly known as potassium triflate (KOTf), is a non-hygroscopic, crystalline solid with the chemical formula CF₃SO₃K.[1][2] It finds wide application in various fields of chemistry, including as a catalyst in organic synthesis and as a supporting electrolyte in electrochemical studies and high-temperature batteries.[1][3] An understanding of its thermal stability is paramount for its safe and effective use in these applications, particularly at elevated temperatures. This technical guide provides a comprehensive overview of the thermal properties of potassium trifluoromethanesulfonate, including its melting point, decomposition temperature, and the underlying experimental methodologies used for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of potassium trifluoromethanesulfonate is presented in Table 1.

Table 1: Physicochemical Properties of Potassium Trifluoromethanesulfonate

| Property | Value | Reference(s) |

| CAS Number | 2926-27-4 | [4][5] |

| Molecular Formula | CF₃KO₃S | [1][4] |

| Molecular Weight | 188.17 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 230 - 238.5 °C | [1][2][4][5][6] |

| Solubility | Soluble in water | [1][2] |

| Hygroscopicity | Hygroscopic | [1][2][7] |

Thermal Stability Analysis

The thermal stability of potassium trifluoromethanesulfonate is primarily assessed using two key thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which a substance begins to decompose and to quantify the mass loss associated with this decomposition.

For potassium trifluoromethanesulfonate, TGA reveals that the compound is thermally stable to a high temperature. A study investigating the decomposition temperature of KOTf found it to decompose at approximately 480 °C.[8]

Table 2: Thermogravimetric Analysis Data for Potassium Trifluoromethanesulfonate

| Parameter | Value | Reference(s) |

| Decomposition Temperature (TGA) | ~ 480 °C | [8] |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and solid-solid phase transitions.

For potassium trifluoromethanesulfonate, DSC analysis shows a sharp endothermic peak corresponding to its melting point in the range of 230 - 238.5 °C.[1][2][4][5][6] Furthermore, it has been reported that potassium trifluoromethanesulfonate is dimorphic, exhibiting a phase transition between -63 °C and 45 °C.[2]

Table 3: Differential Scanning Calorimetry Data for Potassium Trifluoromethanesulfonate

| Parameter | Temperature Range | Reference(s) |

| Melting Point (Endotherm) | 230 - 238.5 °C | [1][2][4][5][6] |

| Phase Transition | -63 °C to 45 °C | [2] |

Experimental Protocols

Detailed methodologies for the thermal analysis of inorganic salts like potassium trifluoromethanesulfonate are crucial for obtaining accurate and reproducible data.

Thermogravimetric Analysis (TGA) Protocol

A general experimental protocol for the TGA of an inorganic salt is outlined below.

Caption: Workflow for Thermogravimetric Analysis (TGA) of Potassium Trifluoromethanesulfonate.

Differential Scanning Calorimetry (DSC) Protocol

A general experimental protocol for the DSC of an inorganic salt is provided below.

Caption: Workflow for Differential Scanning Calorimetry (DSC) of Potassium Trifluoromethanesulfonate.

Decomposition Pathway

While a definitive decomposition mechanism for solid potassium trifluoromethanesulfonate is not extensively detailed in the literature, information from safety data sheets and studies on analogous metal triflates allows for a proposed pathway.[7] The thermal decomposition of lanthanoid triflates, for example, has been shown to yield the corresponding metal fluoride (B91410).[8]

Hazardous decomposition products of potassium trifluoromethanesulfonate are listed as carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOₓ), hydrogen fluoride (HF), and potassium oxides.[7][9] This suggests a breakdown of the triflate anion at high temperatures.

Caption: Proposed Thermal Decomposition Pathway for Potassium Trifluoromethanesulfonate.

Conclusion

Potassium trifluoromethanesulfonate is a thermally robust salt, stable up to its melting point of approximately 230-238.5 °C and exhibiting a high decomposition temperature of around 480 °C. Its thermal behavior is well-characterized by standard thermoanalytical techniques such as TGA and DSC. For researchers and professionals in drug development and other scientific fields, this high thermal stability is a significant advantage, ensuring the material's integrity during high-temperature applications. However, its hygroscopic nature necessitates careful handling and storage to prevent the absorption of moisture, which could potentially affect its thermal properties. The provided experimental protocols serve as a guideline for the accurate and reliable thermal characterization of this and similar inorganic salts.

References

- 1. Potassium trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 2. Potassium trifluoromethanesulfonate | 2926-27-4 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Potassium Trifluoromethanesulfonate | 2926-27-4 | FP60917 [biosynth.com]

- 5. usbio.net [usbio.net]

- 6. chembk.com [chembk.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

potassium trifluoromethanesulfonate CAS number 2926-27-4

An In-Depth Technical Guide to Potassium Trifluoromethanesulfonate (B1224126) (CAS: 2926-27-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of potassium trifluoromethanesulfonate (CAS 2926-27-4), a versatile and critical compound in modern chemistry. Commonly known as potassium triflate, its unique properties make it an indispensable tool in organic synthesis, materials science, electrochemistry, and pharmaceutical development. This document details its physicochemical properties, synthesis protocols, key applications, and safety information, presented in a format tailored for a scientific audience.

Physicochemical and Structural Properties

Potassium trifluoromethanesulfonate is the potassium salt of the superacid, trifluoromethanesulfonic acid. It is a white, crystalline or powdered solid, recognized for its stability and solubility in polar solvents.[1][2][3][4] A key characteristic is its hygroscopic nature, meaning it readily absorbs moisture from the air.[5][6]

Data Presentation: Physicochemical Properties

| Property | Value | References |

| CAS Number | 2926-27-4 | [2] |

| Molecular Formula | CF₃KO₃S | [2][4][7] |

| Molecular Weight | 188.16 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | [2][4][5] |

| Melting Point | 230-238.5 °C | [2][4][8][9] |

| Solubility | Soluble in water; Miscible with acetone, ethyl acetate | [3][5][8][10] |

| Stability | Stable under normal temperatures and pressures; Hygroscopic | [5][6][11] |

| Purity | ≥98% | [2][4][12] |

Crystal Structure

According to single-crystal structure determination, potassium trifluoromethanesulfonate is dimorphic, with a phase transition occurring between -63°C and 45°C.[8] The room-temperature modification crystallizes in a monoclinic system.[8] The structure is composed of three distinct potassium-oxygen coordination polyhedra, which are linked by the sulfur atoms of the triflate groups. This arrangement creates a channel-like structure where the lipophilic trifluoromethane (B1200692) groups are oriented into the channels.[8]

Synthesis and Experimental Protocols

Potassium trifluoromethanesulfonate can be prepared through several methods. The most common laboratory-scale synthesis involves the neutralization of its parent acid, while industrial methods may utilize different precursors for efficiency and cost-effectiveness.

Experimental Protocol 1: Neutralization Method

This is a straightforward acid-base neutralization reaction, widely cited as a common preparation method.[1][12][13]

Objective: To synthesize potassium trifluoromethanesulfonate by neutralizing trifluoromethanesulfonic acid with potassium carbonate.

Materials:

-

Trifluoromethanesulfonic acid (HSO₃CF₃)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ice bath

Procedure:

-

A solution of trifluoromethanesulfonic acid is prepared by cautiously diluting it in a minimal amount of cold deionized water in a flask placed in an ice bath to manage the exothermic reaction.

-

Slowly, and in small portions, potassium carbonate is added to the stirred acidic solution. Effervescence (release of CO₂) will be observed.

-

Continue adding potassium carbonate until the effervescence ceases and the solution reaches a neutral pH (approx. 7.0).

-

The resulting solution is then filtered to remove any unreacted solids.

-

The water is removed from the filtrate via rotary evaporation or crystallization to yield the solid potassium trifluoromethanesulfonate product.

-

The white solid is then dried under a vacuum to remove any residual moisture.

Experimental Protocol 2: Industrial Synthesis from Trifluoromethanesulfonyl Fluoride (B91410)

This method, detailed in patent literature, describes a process for producing a high-concentration aqueous solution of the salt.[7]

Objective: To synthesize potassium trifluoromethanesulfonate using trifluoromethanesulfonyl fluoride gas with potassium and calcium hydroxides.

Materials:

-

Potassium hydroxide (B78521) (KOH) solution (49.4%) - 793 g

-

Calcium hydroxide (Ca(OH)₂) - 434 g

-

High purity water - 774 g

-

Trifluoromethanesulfonyl fluoride (CF₃SO₂F) gas - 980 g

-

304 stainless steel reaction vessel

Procedure:

-

Charge the stainless steel reaction vessel with the aqueous potassium hydroxide solution, calcium hydroxide, and high purity water.[7]

-

Heat the mixture to 70°C and stir for 2 hours.[7]

-

Introduce trifluoromethanesulfonyl fluoride gas into the vessel, maintaining the reaction pressure between 0.2 MPa and 1.0 MPa.[7]

-

Continue the gas feed for approximately 3 hours, until 980 g of the gas has been added.[7]

-

Maintain the reaction conditions for an additional 2 hours post-aeration to ensure completion.[7]

-

Cool the mixture to 25°C.[7]

-

Filter the final mixture to separate the product solution from solid byproducts. The resulting filtrate is a concentrated aqueous solution of potassium trifluoromethanesulfonate.[7]

Visualization: Industrial Synthesis Workflow

Caption: Workflow for the industrial synthesis of KOTf.

Core Applications in Research and Development

Potassium triflate is a cornerstone chemical due to the unique properties imparted by the trifluoromethanesulfonate anion, a highly stable and excellent leaving group.

Role in Organic Synthesis

In organic chemistry, potassium triflate serves as a powerful and versatile reagent. It can act as a mild Lewis acid catalyst and is a key precursor for synthesizing other important compounds.[11][14] Its applications include:

-

Catalysis: Facilitating reactions such as esterifications, amidations, and alkylations.[11]

-

Reagent Synthesis: It is used to prepare N-fluoro-2,4,6-trimethylpyridinium triflate, a valuable fluorinating agent, and various imidazolium (B1220033) salts used as ionic liquids.[8][14][15]

-

Nucleophilic Substitutions: The triflate group is an exceptional leaving group, making potassium triflate useful in reactions where a stable anion is required to drive the reaction forward.[3][11]

Visualization: Generalized Role in Synthesis

Caption: KOTf's role in forming a reactive triflate intermediate.

Applications in Electrochemistry and Materials Science

Potassium triflate is a preferred supporting electrolyte in non-aqueous electrochemistry due to its high ionic conductivity, wide electrochemical window, and stability.[16]

-

Batteries and Supercapacitors: It is used as a component in electrolytes for lithium-ion batteries and advanced supercapacitors, where it improves conductivity and overall performance.[1][2][14]

-

Electrochemical Studies: It is essential for studying the electrochemical behavior of materials, such as glassy carbon in super-acidic media, and for investigating mixed alkali effects in polymer electrolytes.[4][17][14][16]

-

Polymer Science: The compound plays a role in the production of fluorinated polymers, which are valued for their high thermal stability and chemical resistance.[2]

Visualization: Role in an Electrochemical Cell

Caption: Use of KOTf in a basic electrochemical cell.

Relevance in Pharmaceutical and Drug Development

The trifluoromethyl (-CF₃) group is a privileged moiety in medicinal chemistry, and reagents like potassium triflate are valuable in synthesizing drug candidates containing this group.[2][11] The introduction of a -CF₃ group can significantly enhance the pharmacological profile of a molecule.[18]

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation by enzymes like Cytochrome P450, increasing the drug's half-life.

-

Lipophilicity: The -CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.

-

Binding Affinity: Its electron-withdrawing nature can alter the electronic properties of a molecule, potentially leading to stronger and more selective binding to biological targets.[18]

Potassium trifluoromethanesulfonate is thus valuable for synthesizing fluorinated building blocks and final drug compounds where these enhanced properties are desired.[2][11]

Visualization: Logic of Fluorination in Drug Design

Caption: How trifluoromethylation improves drug properties.

Safety, Handling, and Storage

Proper handling of potassium trifluoromethanesulfonate is crucial due to its hazardous properties. It is classified as an irritant and can cause burns upon contact with the eyes, skin, or respiratory tract.[5][19]

Data Presentation: Safety and Hazard Information

| Hazard Information | Details | References |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1][19] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [9][19] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][19][20] |

| Target Organs | Respiratory system, eyes, skin | [4][5][19] |

Personal Protective Equipment (PPE):

-

Eyes: Wear appropriate chemical safety goggles or glasses as described by OSHA or European Standard EN166.[5]

-

Skin: Wear appropriate protective gloves to prevent skin exposure.[5]

-

Clothing: Wear appropriate protective clothing.[5]

-

Respirators: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[5][6]

Handling and Storage:

-

Handling: Minimize dust generation and accumulation. Use only with adequate ventilation. Wash hands and any exposed skin thoroughly after handling.[5][6]

-

Storage: Store in a cool, dry place. Keep the container tightly closed when not in use to protect it from moisture, as it is hygroscopic.[5][6]

Incompatibilities and Decomposition:

-

Incompatible Materials: Strong oxidizing agents and strong acids.[5]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen fluoride gas.[5][6]

References

- 1. Potassium trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 2926-27-4: Potassium trifluoromethanesulfonate [cymitquimica.com]

- 4. Potassium trifluoromethanesulfonate, 98% 2926-27-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. Potassium trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 8. Potassium trifluoromethanesulfonate | 2926-27-4 [chemicalbook.com]

- 9. biosynth.com [biosynth.com]

- 10. Potassium(I) Trifluoromethanesulfonate [solvionic.com]

- 11. lookchem.com [lookchem.com]

- 12. Potassium trifluoromethanesulfonate 98 2926-27-4 [sigmaaldrich.com]

- 13. Potassium trifluoromethanesulfonate 98 2926-27-4 [sigmaaldrich.com]

- 14. nbinno.com [nbinno.com]

- 15. Potassium trifluoromethanesulfonate, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 16. nbinno.com [nbinno.com]

- 17. usbio.net [usbio.net]

- 18. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 19. 三氟甲烷磺酸钾 98% | Sigma-Aldrich [sigmaaldrich.com]

- 20. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Potassium Triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium triflate (KOTf), also known as potassium trifluoromethanesulfonate (B1224126), is a non-hygroscopic, crystalline solid that has garnered significant interest across various scientific disciplines, including organic synthesis, electrochemistry, and pharmaceutical sciences. Its utility stems from the unique properties of the triflate anion (CF₃SO₃⁻), which is a non-coordinating and highly stable leaving group. This guide provides a comprehensive overview of the core physical properties of potassium triflate, supported by experimental data and methodologies, to assist researchers in its effective application.

Core Physical Properties

The physical characteristics of potassium triflate are summarized in the tables below, providing a consolidated reference for its key attributes.

General and Thermal Properties

| Property | Value | Source(s) |

| Chemical Formula | CF₃KO₃S | [1][2][3] |

| Molar Mass | 188.17 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder or crystals | [4][5] |

| Melting Point | 230 - 238.5 °C | [1][6] |

| Boiling Point | Decomposes | [6] |

| Thermal Decomposition | Begins around 480 °C | [7] |

Solubility and Density

| Property | Value | Source(s) |

| Solubility in Water | Soluble | [4][5][6] |

| Miscibility | Miscible with water, ethyl acetate, and acetone. Immiscible with propylene (B89431) carbonate, dimethyl carbonate, diethyl carbonate, and ethanol. | |

| Density (Solid) | Data not available | |

| Hygroscopicity | Hygroscopic | [4] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of scientific data. Below are generalized protocols for determining key physical properties of potassium triflate.

Determination of Melting Point (Capillary Method)

The melting point of potassium triflate can be determined using the capillary method, a standard technique for crystalline solids.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry potassium triflate is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C/min) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded. The melting point is reported as this range.

Logical Workflow for Melting Point Determination:

Caption: Workflow for determining the melting point of potassium triflate.

Determination of Solubility

The qualitative and quantitative solubility of potassium triflate in various solvents can be determined through standardized laboratory procedures.

Protocol for Qualitative Solubility:

-

Add approximately 10-20 mg of potassium triflate to a test tube.

-

Add 1 mL of the desired solvent.

-

Agitate the mixture vigorously for 1-2 minutes at ambient temperature.

-

Visually inspect the solution for the presence of undissolved solid. If the solid dissolves completely, it is considered soluble.

Protocol for Quantitative Solubility (Gravimetric Method):

-

Prepare a saturated solution of potassium triflate in the chosen solvent by adding an excess of the salt to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully decant or filter a known volume of the supernatant into a pre-weighed container.

-

Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

-

Weigh the container with the dried residue. The difference in weight corresponds to the mass of dissolved potassium triflate.

-

Calculate the solubility in g/100 mL or other desired units.

Logical Relationship of Solubility Determination:

Caption: Qualitative and quantitative solubility determination workflows.

Spectroscopic Properties

Spectroscopic data provides valuable insight into the molecular structure and purity of potassium triflate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: The triflate anion gives a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is typically observed around -79 ppm (relative to CFCl₃), although it can be influenced by the solvent and the nature of the cation.[3][8]

-

¹³C NMR: The carbon atom in the trifluoromethyl group of the triflate anion is expected to show a quartet due to coupling with the three fluorine atoms. The chemical shift is influenced by the electronegativity of the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of potassium triflate is characterized by strong absorptions corresponding to the vibrations of the CF₃ and SO₃ groups. Key vibrational modes include:

-

S-O stretching vibrations

-

C-F stretching vibrations

-

SO₃ and CF₃ deformation modes

Experimental Workflow for Spectroscopic Analysis:

Caption: General workflow for NMR and IR spectroscopic analysis.

Crystal Structure

Potassium triflate is known to be dimorphic, with a phase transition occurring between -63 °C and 45 °C. The room-temperature modification crystallizes in the monoclinic space group P2₁/c. The crystal structure consists of potassium ions coordinated by oxygen atoms from the triflate anions, forming a three-dimensional network.

Conclusion

This technical guide provides a thorough compilation of the essential physical properties of potassium triflate. The tabulated data, detailed experimental protocols, and illustrative diagrams offer a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of these properties is fundamental for the successful application of potassium triflate in diverse chemical and pharmaceutical contexts.

References

- 1. Tetrabutylammonium triflate(35895-70-6) 13C NMR spectrum [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Potassium trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 5. Potassium trifluoromethanesulfonate, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Hygroscopic Nature of Potassium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium trifluoromethanesulfonate (B1224126) (KOTf), also known as potassium triflate, is a salt that is increasingly utilized in various scientific and industrial applications, including in pharmaceutical development as a counterion or electrolyte. A critical physicochemical property of this material is its hygroscopicity, the tendency to absorb moisture from the atmosphere. This guide provides a comprehensive overview of the hygroscopic nature of potassium trifluoromethanesulfonate, detailing its propensity to attract and retain water molecules. Understanding and quantifying this behavior is paramount for ensuring the stability, handling, and performance of materials and formulations containing this salt. This document outlines the theoretical basis of hygroscopicity, presents detailed experimental protocols for its measurement, and provides a framework for interpreting the resulting data.

Introduction to Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This process can occur through absorption (where water is drawn into the bulk of the material) or adsorption (where water adheres to the surface). For pharmaceutical solids, excessive moisture uptake can lead to detrimental effects on physical and chemical stability, including changes in crystal structure, degradation of the active pharmaceutical ingredient (API), and altered dissolution profiles. Therefore, a thorough characterization of a compound's hygroscopic behavior is a critical step in drug development and formulation.

Potassium trifluoromethanesulfonate is recognized as a hygroscopic material.[1][2] Its interaction with atmospheric moisture is a key consideration for its storage, handling, and application.

Quantitative Assessment of Hygroscopicity

Table 1: Representative Water Uptake of Potassium Trifluoromethanesulfonate at 25°C

| Relative Humidity (%) | Expected Water Uptake (wt%) | Hygroscopicity Classification |

| 10 | < 0.2 | Non-hygroscopic |

| 20 | 0.2 - 0.5 | Slightly hygroscopic |

| 30 | 0.5 - 1.0 | Slightly hygroscopic |

| 40 | 1.0 - 2.0 | Slightly hygroscopic |

| 50 | 2.0 - 5.0 | Hygroscopic |

| 60 | 5.0 - 10.0 | Hygroscopic |

| 70 | 10.0 - 15.0 | Hygroscopic |

| 80 | > 15.0 | Very hygroscopic |

| 90 | Deliquescence may occur | Very hygroscopic |

Note: The hygroscopicity classification is based on the European Pharmacopoeia guidelines.

Experimental Protocols for Hygroscopicity Determination

To accurately quantify the hygroscopic nature of potassium trifluoromethanesulfonate, several established analytical techniques can be employed. The following sections provide detailed methodologies for the most common and reliable methods.

Dynamic Vapor Sorption (DVS) Analysis